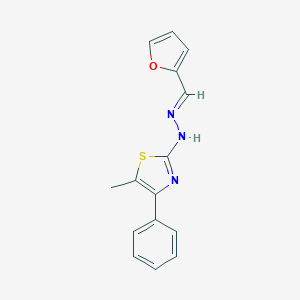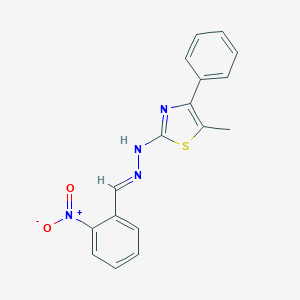![molecular formula C19H18N4O2S B424037 (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B424037.png)
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines pyrrole, pyridine, and pyrimidinedione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyridine intermediates, followed by their condensation with a pyrimidinedione derivative under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as anhydrous tin(II) chloride (SnCl2) in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrole rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole: Similar structure but with an indazole ring instead of pyrimidinedione.
Omeprazole: Contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of pyrrole, pyridine, and pyrimidinedione moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H18N4O2S |
|---|---|
Peso molecular |
366.4g/mol |
Nombre IUPAC |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-4-8-22-18(25)16(17(24)21-19(22)26)10-14-9-12(2)23(13(14)3)15-6-5-7-20-11-15/h4-7,9-11H,1,8H2,2-3H3,(H,21,24,26)/b16-10+ |
Clave InChI |
XSOJBIBLQOOXEN-MHWRWJLKSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)N(C3=O)CC=C |
SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C |
SMILES canónico |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Solubilidad |
12.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}propanamide](/img/structure/B423954.png)
![2-[4-fluoro(phenylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423955.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B423956.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B423961.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B423963.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B423964.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B423965.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423966.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423967.png)

![2-(4-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B423973.png)

![1-[4-(Benzyloxy)phenyl]ethanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B423975.png)
![4-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B423976.png)
